

(R)-(4-Fluorophenyl)oxirane CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Fluorophenyl)oxirane

Cat. No.: B101943

[Get Quote](#)

An In-depth Technical Guide to (R)-(4-Fluorophenyl)oxirane for Researchers and Drug Development Professionals

Introduction

(R)-(4-Fluorophenyl)oxirane is a chiral epoxide that serves as a critical building block in modern medicinal chemistry. Its stereospecific reactivity makes it an invaluable intermediate for the synthesis of enantiomerically pure pharmaceuticals. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of its chemical properties, synthesis, and purification methodologies, tailored for researchers and professionals in the field of drug discovery and development.

Core Properties and Data

(R)-(4-Fluorophenyl)oxirane, also known as (R)-(-)-4-Fluorostyrene oxide, is a fluorinated aromatic epoxide. Its key identifiers and physicochemical properties are summarized below.

CAS Number: 134356-73-3[1]

Table 2.1: Physicochemical Properties of (R)-(4-Fluorophenyl)oxirane

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₇ FO	[1][2]
Molecular Weight	138.14 g/mol	[1][2]
Appearance	Clear, colorless to light yellow liquid	[2]
Boiling Point	33 °C @ 1 mmHg	N/A
Density	~1.17 g/mL	N/A
Refractive Index	~1.5078	N/A
Water Solubility	Sparingly soluble (0.26 g/L @ 25°C)	N/A
Purity (Typical)	≥98.0% (HPLC)	[2]
Chiral Purity (Typical)	≥98.0% ee (Chiral HPLC)	[2]
InChIKey	ICVNPQMUUHPPOK-QMMMGPOBSA-N	[1]
SMILES	C1--INVALID-LINK-- C2=CC=C(C=C2)F	[1]

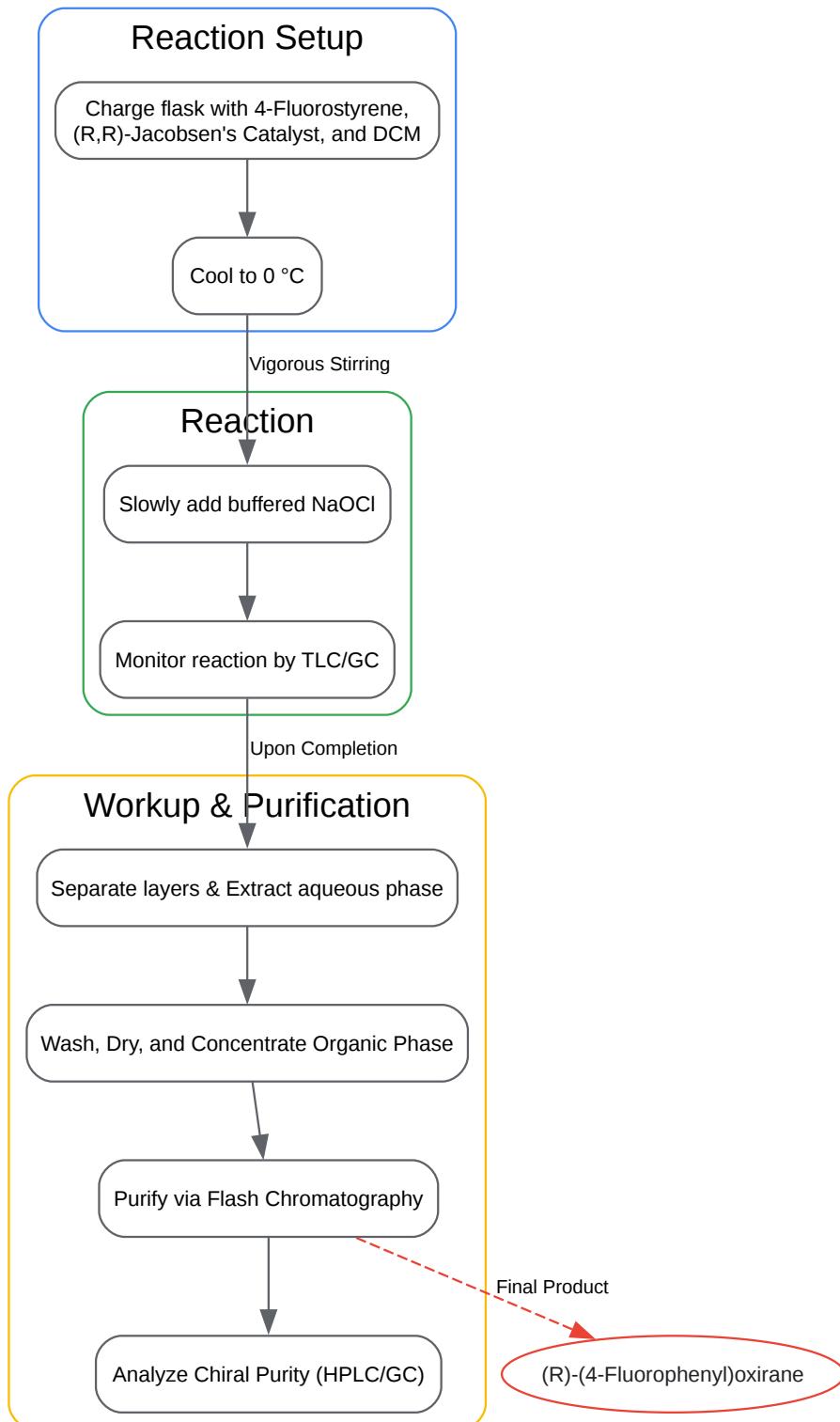
Synthesis and Purification Protocols

The enantioselective synthesis of (R)-(4-Fluorophenyl)oxirane can be achieved through two primary strategies: direct asymmetric epoxidation of the prochiral alkene (4-fluorostyrene) or kinetic resolution of a racemic mixture of the epoxide.

Experimental Protocol 1: Asymmetric Epoxidation via Jacobsen-Katsuki Reaction

This method provides direct access to the enantiopure epoxide from 4-fluorostyrene using a chiral manganese-salen catalyst. The Jacobsen-Katsuki epoxidation is renowned for its high enantioselectivity with unfunctionalized olefins.[3][4][5][6]

Materials:


- 4-Fluorostyrene
- (R,R)-Jacobsen's catalyst [(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride]
- Sodium hypochlorite (NaOCl, commercial bleach, buffered to pH ~11)
- Dichloromethane (DCM), anhydrous
- 4-Phenylpyridine N-oxide (PPNO) (optional co-catalyst)
- Sodium sulfate (Na₂SO₄), anhydrous
- Celite

Procedure:

- To a round-bottom flask charged with 4-fluorostyrene (1.0 equiv) and (R,R)-Jacobsen's catalyst (0.02-0.05 equiv) is added anhydrous dichloromethane under an inert atmosphere (N₂ or Ar).
- If used, the co-catalyst 4-phenylpyridine N-oxide (0.25 equiv) is added to the mixture.
- The flask is cooled to 0 °C in an ice bath with vigorous stirring.
- Buffered sodium hypochlorite solution (1.5 equiv, pre-cooled to 0 °C) is added dropwise over 2-4 hours, ensuring the internal temperature does not exceed 5 °C.
- The reaction progress is monitored by TLC or GC analysis. Upon completion, the layers are separated.
- The aqueous layer is extracted three times with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered through a pad of Celite, and concentrated under reduced pressure.

- The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (R)-(4-Fluorophenyl)oxirane.
- Enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

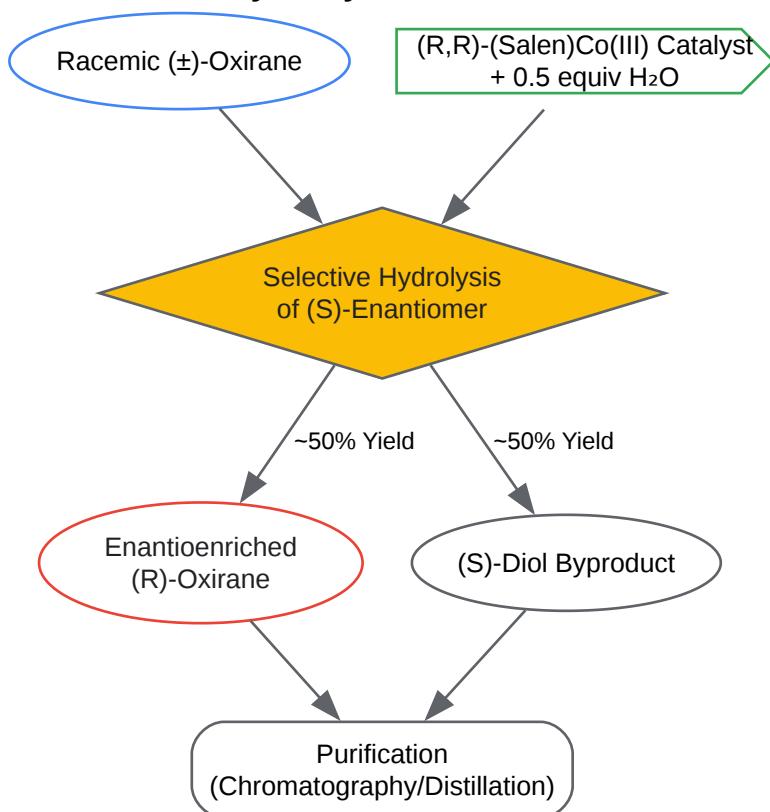
Workflow: Asymmetric Epoxidation

[Click to download full resolution via product page](#)**Figure 1.** Asymmetric Epoxidation Workflow.

Experimental Protocol 2: Hydrolytic Kinetic Resolution (HKR)

This highly efficient method separates a racemic mixture of (\pm) -(4-Fluorophenyl)oxirane. It utilizes a chiral (salen)Co(III) catalyst to selectively hydrolyze the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and in high enantiomeric purity.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:


- Racemic (\pm) -(4-Fluorophenyl)oxirane
- (R,R)-(Salen)Co(III)OAc catalyst
- Water (H₂O), deionized
- Tetrahydrofuran (THF) or tert-Butyl methyl ether (TBME)
- Acetic Acid (optional, for catalyst activation)
- Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

- The (R,R)-(Salen)Co(III)OAc catalyst (0.002–0.02 equiv) is dissolved in THF or TBME in a flask open to the air. A small amount of acetic acid (~1 equiv relative to catalyst) can be added to ensure the active Co(III) state.
- The solution is stirred for 15 minutes at room temperature.
- Racemic (\pm) -(4-Fluorophenyl)oxirane (1.0 equiv) is added to the flask.
- The mixture is cooled to 0–4 °C.
- Water (0.50–0.55 equiv) is added in one portion.
- The reaction is stirred vigorously at 0–4 °C. The progress is monitored by chiral GC/HPLC, tracking the disappearance of the (S)-epoxide and the increase in enantiomeric excess of the (R)-epoxide.

- Once the reaction reaches ~52-55% conversion (theoretically yielding >99% ee for the remaining epoxide), it is quenched by removing the cold bath and warming to room temperature.
- The solvent is removed via rotary evaporation.
- The resulting mixture of (R)-epoxide and (S)-diol is purified by flash column chromatography or distillation under reduced pressure to isolate the volatile (R)-(4-Fluorophenyl)oxirane.

Workflow: Hydrolytic Kinetic Resolution

[Click to download full resolution via product page](#)

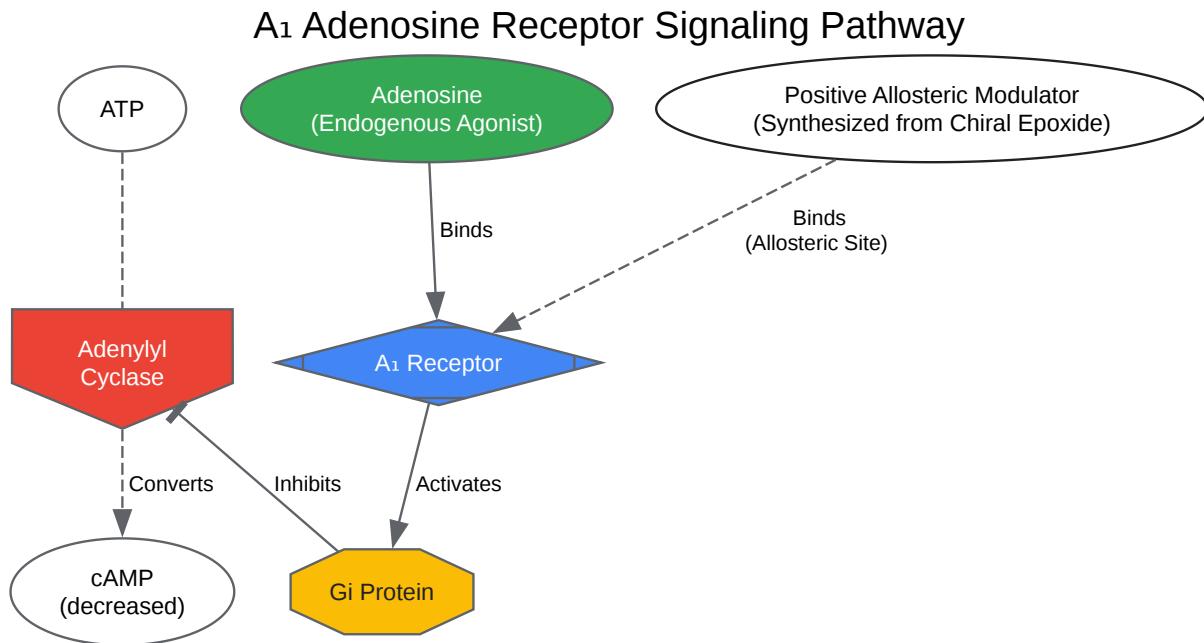
Figure 2. Hydrolytic Kinetic Resolution Logic.

Applications in Drug Development

(R)-(4-Fluorophenyl)oxirane is a precursor for synthesizing complex chiral molecules that modulate biological targets. A significant area of application is in the development of allosteric

modulators for G protein-coupled receptors (GPCRs), such as the A₁ adenosine receptor (A₁R).

Role as a Chiral Building Block


The epoxide ring is a versatile electrophile that can be opened stereospecifically by a wide range of nucleophiles (e.g., amines, thiols, azides). This reaction establishes two adjacent stereocenters, a common motif in drug molecules. For instance, ring-opening with a primary or secondary amine can generate a chiral amino alcohol, a key pharmacophore in many APIs.

A₁ Adenosine Receptor (A₁R) Signaling Pathway

The A₁ adenosine receptor is a Gi/o-coupled GPCR, and its activation is a therapeutic target for conditions like neuropathic pain and cardiac ischemia.[\[12\]](#) Orthosteric agonists that directly activate the receptor often suffer from systemic side effects. Positive Allosteric Modulators (PAMs) represent a more sophisticated approach; they bind to a different site on the receptor and only enhance the signal of the endogenous agonist (adenosine), leading to more localized and physiologically relevant effects.[\[12\]](#)[\[13\]](#) Chiral intermediates derived from (R)-(4-Fluorophenyl)oxirane are used to construct these complex PAMs.

The canonical signaling pathway for the A₁R is as follows:

- Adenosine (the orthosteric agonist) binds to the A₁R.
- The receptor undergoes a conformational change, activating the associated heterotrimeric Gi protein.
- The G_{αi} subunit dissociates and inhibits the enzyme adenylyl cyclase.
- Inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic AMP (cAMP) levels.
- A PAM binds to an allosteric site, stabilizing the active conformation of the receptor and potentiating the inhibitory effect of adenosine on cAMP production.

[Click to download full resolution via product page](#)

Figure 3. A₁R Signaling and Positive Allosteric Modulation.

Conclusion

(R)-(4-Fluorophenyl)oxirane is a high-value chiral intermediate with significant applications in pharmaceutical development. Its synthesis and resolution can be achieved through well-established, highly selective chemical methods like the Jacobsen-Katsuki epoxidation and hydrolytic kinetic resolution. The ability to introduce both chirality and a fluorine moiety makes it a strategic component in the design of next-generation therapeutics, particularly sophisticated molecules like allosteric modulators that offer enhanced target specificity and reduced side effects. The protocols and data presented herein provide a foundational guide for the effective utilization of this compound in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-(4-Fluorophenyl)oxirane | C8H7FO | CID 7023123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-(4-Fluorophenyl)oxirane-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 5. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 6. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 7. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 8. researchgate.net [researchgate.net]
- 9. Chiral nanoporous metal-metallosalen frameworks for hydrolytic kinetic resolution of epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanochemical synthesis of unsymmetrical salens for the preparation of Co-salen complexes and their evaluation as catalysts for the synthesis of α -aryloxy alcohols via asymmetric phenolic kinetic resolution of terminal epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [(R)-(4-Fluorophenyl)oxirane CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b101943#r-4-fluorophenyl-oxirane-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com